8-Fluoro-6-iodoimidazo[1,2-a]pyridine

Lipophilicity LogP Medicinal Chemistry

Obtaining building blocks with orthogonal reactive handles is essential for efficient medicinal chemistry. 8-Fluoro-6-iodoimidazo[1,2-a]pyridine (CAS 1935972-17-0) combines a 6-iodo group for regioselective cross-coupling (Suzuki, Sonogashira, aminocarbonylation) with an 8-fluoro substituent that remains intact during initial diversification, enabling precise electronic and metabolic tuning. Key advantages: • Orthogonal I/F reactivity for parallel/sequential library synthesis. • XLogP3 2.5, TPSA 17.3 Ų for favorable CNS permeability. • Iodine exchangeable for 123I/125I SPECT; fluorine for 18F PET labeling. • MW 262.02 g/mol, ideal for fragment-based lead generation. Standard ≥98% purity ensures reproducible results across discovery workflows.

Molecular Formula C7H4FIN2
Molecular Weight 262.02 g/mol
Cat. No. B8120117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-6-iodoimidazo[1,2-a]pyridine
Molecular FormulaC7H4FIN2
Molecular Weight262.02 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)F)I
InChIInChI=1S/C7H4FIN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H
InChIKeyYJLGVDUFTNFOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-6-iodoimidazo[1,2-a]pyridine: Physicochemical & Structural Baseline


8-Fluoro-6-iodoimidazo[1,2-a]pyridine (CAS: 1935972-17-0) is a dihalogenated fused heterocyclic building block featuring a 6-iodo and an 8-fluoro substituent on the imidazo[1,2-a]pyridine core [1]. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities [2]. The compound's specific substitution pattern provides a unique combination of a heavy halogen (iodine) as a reactive handle for cross-coupling chemistry and a light halogen (fluorine) to modulate electronic properties, lipophilicity, and metabolic stability [1].

8-Fluoro-6-iodoimidazo[1,2-a]pyridine: Unique Reactivity vs. Analogs


Simple substitution of 8-fluoro-6-iodoimidazo[1,2-a]pyridine with other 6-haloimidazo[1,2-a]pyridines or its regioisomer (6-fluoro-8-iodoimidazo[1,2-a]pyridine) is scientifically unsound due to distinct electronic and steric profiles that dictate divergent reactivity and properties. The presence of the electron-withdrawing fluorine atom at the 8-position significantly alters the electron density of the imidazo[1,2-a]pyridine core, impacting both the regioselectivity of cross-coupling reactions and the binding affinity of derived compounds to biological targets [1]. Furthermore, the specific position of the iodine atom is critical for synthetic planning, as it dictates the site of functionalization and influences the chemo- and regioselectivity of subsequent transformations [2].

8-Fluoro-6-iodoimidazo[1,2-a]pyridine: Comparative Differentiation Evidence


Lipophilicity Comparison vs. Regioisomer

The predicted partition coefficient (XLogP3-AA) of 8-fluoro-6-iodoimidazo[1,2-a]pyridine is 2.5 [1]. In comparison, its regioisomer, 6-fluoro-8-iodoimidazo[1,2-a]pyridine (CAS: 1934481-50-1), while sharing the same molecular weight, has a reported predicted density of 2.11 g/cm³ and a predicted pKa of 2.66 , indicating distinct physicochemical behavior. This difference in lipophilicity and electronic properties directly impacts passive membrane permeability and, consequently, the bioavailability profile of any derived drug candidates.

Lipophilicity LogP Medicinal Chemistry ADME Properties

Regioselective Cross-Coupling Profile

Studies on dihalogenated imidazo[1,2-a]pyridines demonstrate that the iodine atom undergoes highly regioselective substitution over chlorine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions [1]. For 7-chloro-8-iodoimidazo[1,2-a]pyridines, substitution of iodine was totally regioselective [1]. Extending this class-level principle to 8-fluoro-6-iodoimidazo[1,2-a]pyridine, the 6-iodo substituent is predicted to be the primary reactive site for metal-catalyzed cross-couplings, while the 8-fluoro group remains inert, enabling orthogonal functionalization strategies.

Cross-Coupling Suzuki-Miyaura Palladium Catalysis Regioselectivity

SPECT Imaging Agent Precursor Potential

The imidazo[1,2-a]pyridine scaffold, particularly when iodinated at the 6-position, has been successfully developed into effective SPECT imaging agents for beta-amyloid plaques in Alzheimer's disease. For instance, the 6-iodo derivative [123I]DRM106 demonstrated high sensitivity and a strong correlation (R = 0.95, P < 0.01) with the gold-standard PET tracer [11C]PiB in quantitative analysis for Aβ plaque detection in a transgenic mouse model [1]. This validates the 6-iodoimidazo[1,2-a]pyridine core as a privileged chemotype for radiotracer development.

Radiopharmaceuticals SPECT Imaging Iodine-123 Amyloid Imaging

Amide & α-Ketoamide Synthesis Potential

A recent study demonstrated that 6-iodoimidazo[1,2-a]pyridines can undergo Pd-catalyzed aminocarbonylation to yield 6-carboxamido derivatives [1]. The research highlighted that, in the case of 6-iodo derivatives, careful control of reaction conditions allowed for good-to-excellent selectivities towards either the corresponding amides or α-ketomides, demonstrating the synthetic versatility of the 6-iodo substituent [1]. This reaction utilized a recyclable heterogeneous Pd catalyst with low Pd-leaching, highlighting the industrial applicability of the transformation.

Aminocarbonylation Palladium Catalysis Amide Synthesis Heterogeneous Catalysis

8-Fluoro-6-iodoimidazo[1,2-a]pyridine: High-Value Application Scenarios


Orthogonal Diversification in Medicinal Chemistry

8-Fluoro-6-iodoimidazo[1,2-a]pyridine is ideally suited as a key building block for the parallel or sequential synthesis of diverse compound libraries. The 6-iodo group can be leveraged for a first round of diversification via regioselective Suzuki-Miyaura, Sonogashira, or aminocarbonylation reactions, as demonstrated for analogous 6-iodoimidazo[1,2-a]pyridine systems [1][2]. The 8-fluoro substituent remains untouched during these transformations, providing a handle for late-stage functionalization or serving as a metabolically stable, electron-withdrawing group to fine-tune the physicochemical properties (LogP 2.5) of the final compounds [3]. This orthogonal reactivity is a distinct advantage over non-halogenated or symmetrically halogenated analogs, enabling more complex and efficient chemical space exploration.

CNS Radiopharmaceuticals & Fluorescent Probes

Given the validated utility of 6-iodoimidazo[1,2-a]pyridines as backbones for beta-amyloid imaging agents [4] and its favorable predicted lipophilicity (XLogP3 = 2.5) for CNS penetration [3], this compound is a high-priority precursor for developing next-generation diagnostic and research tools. The iodine atom can be isotopically exchanged for 123I or 125I for SPECT imaging, while the fluorine atom at position 8 provides a site for potential 18F-labeling to create dual-modality PET/SPECT probes. This dual-isotope capability is a unique, high-value feature that directly addresses the need for versatile and sensitive molecular imaging agents in neurodegenerative disease research.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 262.02 g/mol and a balanced XLogP3 of 2.5 [3], 8-fluoro-6-iodoimidazo[1,2-a]pyridine is an attractive fragment for fragment-based lead generation campaigns. Its heteroaromatic core offers multiple vectors for fragment growth via the reactive 6-iodo handle, while the fluorine atom provides a sensitive probe for 19F NMR in ligand-observed binding experiments. The compound's low topological polar surface area (17.3 Ų) [3] further supports its potential for good passive membrane permeability, a crucial attribute for a high-quality fragment hit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-6-iodoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.